5-Methyloxazole-4-carbonitrile

Description

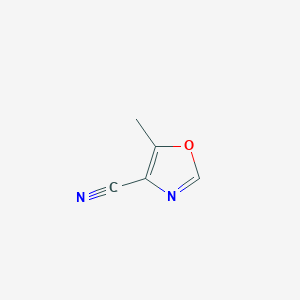

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O/c1-4-5(2-6)7-3-8-4/h3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLZGEAQDTXBPOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CO1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240598-07-5 | |

| Record name | 5-methyl-1,3-oxazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Methyloxazole 4 Carbonitrile and Analogues

Direct Construction of the Oxazole (B20620) Ring System with 4-Carbonitrile Moiety

This approach focuses on building the core oxazole ring from acyclic precursors in a manner that directly incorporates the C4-carbonitrile substituent. These methods are often highly efficient, assembling the complex heterocyclic structure in a limited number of steps.

Cyclization Reactions Utilizing Nitrile-Containing Precursors

A primary strategy for the direct construction of the oxazole-4-carbonitrile (B1450848) core involves cyclization reactions where one of the key starting materials already contains the necessary nitrile functionality.

A notable method for the direct synthesis of 5-aryloxazole-4-carbonitriles involves a copper(II)-mediated reaction starting from acetophenones. In one described protocol, acetophenone (B1666503) is reacted with potassium ferricyanide (B76249), which serves as a non-toxic source of the cyanide group. This process is significant as it facilitates the formation of multiple chemical bonds through an oxygen-mediated radical mechanism. The potassium ferricyanide plays a dual role, acting as both the "CN" source and a coupling partner for the final cyclization step to form the oxazole ring. This pathway provides a direct route to 5-aryloxazole-4-carbonitriles from readily available aryl methyl ketones.

Multi-component reactions (MCRs) offer a powerful and efficient means of synthesizing complex molecules like 4-cyanooxazoles in a single step. An innovative one-pot method involves the selective triple consecutive insertion of tert-butyl isocyanide into aldehydes, promoted by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). pharmaguideline.com This reaction proceeds without the need for metal catalysts and demonstrates operational simplicity with a broad substrate scope, accommodating aromatic, heteroaromatic, and alkyl aldehydes to produce pharmacologically relevant 4-cyanooxazoles in high yields. pharmaguideline.com

Another approach utilizes cerium(III) triflate as a catalyst in a multicomponent reaction between alkynyl carboxylic acids, tert-butyl isocyanide, and organic azides. researchgate.net This cascade reaction involves a chemoselective and regioselective triple insertion of the isocyanide, followed by a cycloaddition to yield complex triazole-oxazole derivatives. researchgate.net

Table 1: TMSOTf-Promoted Synthesis of 4-Cyanooxazoles from Aldehydes and tert-Butyl Isocyanide

This table summarizes the yields for various 4-cyanooxazoles synthesized via the triple isocyanide insertion method. pharmaguideline.com

| Aldehyde Substrate | Product | Yield (%) |

| 4-Methylbenzaldehyde | 5-(4-Methylphenyl)oxazole-4-carbonitrile | 85 |

| 4-Methoxybenzaldehyde | 5-(4-Methoxyphenyl)oxazole-4-carbonitrile | 81 |

| Benzaldehyde | 5-Phenyloxazole-4-carbonitrile | 78 |

| 4-Chlorobenzaldehyde | 5-(4-Chlorophenyl)oxazole-4-carbonitrile | 75 |

| 2-Naphthaldehyde | 5-(Naphthalen-2-yl)oxazole-4-carbonitrile | 83 |

| 3-Phenylpropenal | 5-Styryloxazole-4-carbonitrile | 72 |

Classic methods for oxazole synthesis often rely on the condensation of two precursor molecules followed by a cyclodehydration event to form the aromatic ring. The Robinson-Gabriel synthesis is a prime example, involving the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone. pharmaguideline.comwikipedia.org This reaction typically requires a cyclodehydrating agent such as sulfuric acid or phosphorus pentoxide to facilitate the ring closure. wikipedia.orgyoutube.com

Another well-established condensation route is the reaction of α-haloketones with primary amides. researchgate.netresearchgate.net This method, based on the Blümlein-Lewy reaction, provides a direct pathway to substituted oxazoles through the formation of a key intermediate which then cyclizes. researchgate.net While these are general methods for oxazole synthesis, they can be adapted to produce 4-carbonitrile analogues by selecting appropriate nitrile-containing starting materials.

Functional Group Transformations of Oxazole-4-Carboxylic Acid Derivatives

An alternative to building the ring system directly is to first synthesize a stable oxazole precursor, such as an oxazole-4-carboxylic acid or its amide derivative, and then convert the functional group at the 4-position into a carbonitrile in a subsequent step.

The conversion of a carboxamide to a carbonitrile via dehydration is a common and effective strategy. For the synthesis of 5-methyloxazole-4-carbonitrile analogues, this involves the dehydration of a corresponding oxazole-4-carboxamide. Historically, phosphorus pentoxide has been a common reagent for this transformation. nih.govmdpi.com

More recently, milder and more industrially scalable methods have been developed. One such procedure employs cyanuric chloride in combination with an N,N-disubstituted formamide (B127407) like N,N-dimethylformamide (DMF). nih.govmdpi.com This system provides good to excellent yields under mild reaction conditions. nih.gov For instance, the dehydration of 4-methyl-5-oxazolecarboxamide to 5-cyano-4-methyloxazole has been achieved with a near-quantitative yield using this method. mdpi.com The reaction is typically performed by suspending the carboxamide in DMF and adding a solution of cyanuric chloride in a solvent like methyl tert-butyl ether (MTBE). nih.gov

Table 2: Dehydration of Oxazole Carboxamides using Cyanuric Chloride/DMF

This table shows the yields of various oxazole carbonitriles obtained through the dehydration of their corresponding carboxamides. mdpi.com

| Starting Amide | Product | Yield (%) |

| 4-Methyl-5-oxazolecarboxamide | 5-Cyano-4-methyloxazole | 99.4 |

| 5-Ethoxy-4-methyl-2-carboxamide | 5-Ethoxy-4-methyl-2-carbonitrile | 62.6 |

| 5-Ethoxy-oxazole-4-carboxamide | 5-Ethoxy-oxazole-4-carbonitrile | 77.6 |

Conversion from Oxazole-4-carboxylates

A primary route to this compound involves a two-step conversion from the corresponding oxazole-4-carboxylate ester. This common pathway first requires the transformation of the ester into an intermediate carboxamide, which is subsequently dehydrated to yield the target nitrile.

The initial step, ammonolysis, converts an alkyl oxazole-4-carboxylate, such as ethyl 5-methyloxazole-4-carboxylate, into 5-methyloxazole-4-carboxamide. This is typically achieved by treatment with an ammonia (B1221849) solution. The subsequent and crucial step is the dehydration of the carboxamide. While classic dehydrating agents like phosphorus pentoxide (P₂O₅) are effective, they often require harsh reaction conditions. mdpi.com

A milder and more efficient alternative for this transformation is the use of cyanuric chloride (CyCl) in conjunction with an N,N-disubstituted formamide like N,N-dimethylformamide (DMF). mdpi.comresearchgate.net This method proceeds under gentle conditions, typically at room temperature, and offers good to excellent yields. mdpi.com The reaction involves suspending the carboxamide in DMF, followed by the addition of a solution of cyanuric chloride in a solvent such as methyl tertiary butyl ether (MTBE). mdpi.com The mildness of this procedure makes it compatible with a variety of functional groups and suitable for industrial-scale synthesis. mdpi.comresearchgate.net

Research has demonstrated the efficacy of this method for various oxazole amides, as detailed in the table below. researchgate.net

Derivatization via Oxazole-4-carbonyl Chlorides

An alternative strategy for synthesizing this compound begins with the corresponding carboxylic acid, 5-methyloxazole-4-carboxylic acid. This method utilizes a highly reactive acid chloride intermediate to facilitate the formation of the carboxamide.

The first step involves the conversion of the carboxylic acid to 5-methyloxazole-4-carbonyl chloride. This is typically accomplished using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. google.com This transformation is analogous to the well-established synthesis of 5-methylisoxazole-4-carbonyl chloride from its carboxylic acid, a key step in the production of certain pharmaceuticals. google.com

The resulting oxazole-4-carbonyl chloride is a potent electrophile that reacts readily with nucleophiles. Treatment with ammonia or an ammonia source efficiently yields 5-methyloxazole-4-carboxamide. This intermediate is then subjected to dehydration, as described in the previous section (2.1.2.2), using reagents like cyanuric chloride/DMF to furnish the final product, this compound. mdpi.comresearchgate.net This multi-step sequence (Carboxylic Acid → Carbonyl Chloride → Carboxamide → Carbonitrile) offers a robust and controllable route from the carboxylic acid, which itself can be prepared from the hydrolysis of the corresponding ester. google.com

Synthetic Modification of Pre-formed Oxazole Scaffolds

Regioselective Functionalization of Oxazole Core

Lithiation and Electrophilic Quenching at C-4 Position

The direct introduction of a cyano group onto a pre-formed 5-methyloxazole (B9148) ring can be envisioned through a regioselective metallation-quench sequence. This approach relies on the deprotonation of a specific C-H bond using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to generate a nucleophilic oxazolyl anion. This anion is then trapped with a suitable electrophilic cyanating agent.

The regioselectivity of deprotonation on the oxazole ring is dictated by the acidity of the ring protons. The proton at the C-2 position is generally the most acidic and is preferentially abstracted. pharmaguideline.com Therefore, achieving selective lithiation at the C-4 position of 5-methyloxazole requires that the C-2 position be substituted or that reaction conditions be carefully controlled to favor the kinetically or thermodynamically less favorable C-4 lithiation.

While challenging, if 4-lithio-5-methyloxazole can be generated, it can then be reacted with an electrophilic cyanating agent to install the nitrile functionality. A variety of "CN+" sources are available for this purpose, including reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), tosyl cyanide, or 1-cyanoimidazole. researchgate.netd-nb.infodntb.gov.ua This two-step process offers a direct route to functionalize the C-4 position, provided the initial regioselective lithiation can be effectively controlled.

Direct Arylation and Halogenation Reactions

Another powerful strategy for modifying the oxazole core involves a two-step sequence of halogenation followed by cyanation. Direct, regioselective functionalization of the oxazole ring at the C-4 position remains a significant synthetic challenge, as palladium-catalyzed direct arylation reactions on the oxazole core typically favor the C-2 and C-5 positions. nih.gov However, direct halogenation provides a reliable handle for subsequent cross-coupling reactions.

Studies have shown that the C-4 position of certain oxazole derivatives can be selectively brominated or iodinated. researchgate.net For instance, the synthesis of 4-bromo and 4-iodo-isoxazole analogues has been achieved through the direct halogenation of N-acetylated precursors, demonstrating the viability of this approach for azole systems. researchgate.net Applying this methodology, 5-methyloxazole could be converted to 4-halo-5-methyloxazole.

With the 4-halo-5-methyloxazole in hand, the nitrile group can be introduced through a transition-metal-catalyzed cyanation reaction. This transformation, a cornerstone of modern synthetic chemistry, typically employs a palladium or copper catalyst and a cyanide source such as potassium cyanide (KCN), copper(I) cyanide (CuCN), or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). This halogenation-cyanation sequence provides a robust and predictable pathway to access this compound from the parent heterocycle.

Oxidation of Oxazolines to Oxazoles

An alternative approach to constructing the this compound system involves the aromatization of a corresponding oxazoline (B21484) precursor. This strategy builds the saturated heterocyclic core first, followed by an oxidation step to introduce the double bonds characteristic of the aromatic oxazole ring.

The synthesis of the required intermediate, 5-methyl-4,5-dihydrooxazole-4-carbonitrile (5-methyl-4-cyano-oxazoline), can be accomplished through methods such as the 1,3-dipolar cycloaddition of a nitrile oxide with an appropriately substituted alkene. lookchem.com

Once the oxazoline ring is formed, the final step is its dehydrogenation or oxidation to the oxazole. This aromatization can be achieved using a variety of oxidizing agents. Common reagents employed for the oxidation of oxazolines to oxazoles include manganese dioxide (MnO₂), copper(II) salts (e.g., CuCl₂), or other mild oxidants capable of removing two hydrogen atoms without cleaving the ring. nio.res.in The choice of oxidant is critical to ensure compatibility with the nitrile function and to achieve high yields of the desired aromatic product, this compound.

Catalytic Strategies in Oxazole Carbonitrile Synthesis

Catalysis plays a central role in the modern synthesis of oxazole derivatives, offering pathways that are often more efficient and selective than classical methods. Both transition metal catalysis and organocatalysis have emerged as powerful tools in the construction of the oxazole ring.

Transition Metal Catalysis (e.g., Rhodium, Palladium, Copper)

Transition metals have been extensively utilized to catalyze the formation of oxazoles, including those bearing a carbonitrile substituent. These methods often proceed under mild conditions with high functional group tolerance.

Rhodium: Rhodium catalysts have proven effective in the synthesis of oxazole derivatives. For instance, rhodium(II) acetate (B1210297) is a known catalyst for the reaction of α-diazo ketones with nitriles to furnish oxazoles. This transformation is believed to proceed through a rhodium carbene intermediate. While specific examples for this compound are not extensively detailed in readily available literature, the general applicability of this method to a range of nitriles suggests its potential for the synthesis of this target molecule.

Palladium: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been applied to the formation of oxazole rings. These methods often involve the construction of the oxazole core through C-N and C-O bond formations. Palladium catalysts can be employed in migratory cyclization reactions to generate benzoheterocycles, a strategy that could be adapted for the synthesis of substituted oxazoles. nih.gov

Copper: Copper-catalyzed reactions have emerged as a cost-effective and versatile alternative for the synthesis of oxazoles. Copper catalysts can mediate the cyclization of various precursors to form the oxazole ring. For example, copper(II)-catalyzed protocols have been developed for the synthesis of 2,4,5-trisubstituted oxazoles from α-diazoketones and nitriles. researchgate.net This methodology is particularly relevant to the synthesis of this compound. A notable copper-catalyzed approach involves the synthesis of 5-carboxyl-4-perfluoroalkyl triazoles, highlighting copper's utility in forming five-membered heterocycles with nitrogen and another heteroatom. organic-chemistry.org Furthermore, an improved and ligand-free copper-catalyzed cyclization has been reported for the efficient synthesis of benzimidazoles from o-bromoarylamines and nitriles, demonstrating the power of copper catalysis in C-N bond formation with nitriles as a key synthon. nih.gov

| Catalyst System | Reactants | Key Features | Potential for this compound Synthesis |

|---|---|---|---|

| Rhodium(II) acetate | α-Diazo ketones and nitriles | Formation of a rhodium carbene intermediate; generally mild reaction conditions. | Applicable, by using the appropriate diazo ketone and acetonitrile (B52724). |

| Palladium catalysts | Various precursors for C-N and C-O bond formation | Versatile for cross-coupling and migratory cyclization reactions. | Adaptable through strategic design of precursors. |

| Copper(II) catalysts | α-Diazoketones and nitriles | Cost-effective and efficient for the synthesis of polysubstituted oxazoles. researchgate.net | Highly relevant and directly applicable. |

Organocatalysis in Oxazole Synthesis

While transition metal catalysis is prevalent, organocatalysis has gained traction as a complementary and often more environmentally benign approach. Organocatalysts are small organic molecules that can promote chemical reactions without the need for a metal center. In the context of oxazole synthesis, organocatalytic methods are still developing but show significant promise. For instance, the diastereoselective organocatalytic synthesis of nucleoside analogues demonstrates the potential of organocatalysis in complex heterocyclic synthesis. rsc.org While direct organocatalytic routes to this compound are not widely reported, the principles of organocatalysis, such as the activation of substrates through hydrogen bonding or iminium ion formation, could be applied to the construction of the oxazole ring from suitable acyclic precursors.

Green Chemistry Approaches in Synthetic Design

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound and its analogues, several green chemistry approaches have been explored.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has become a popular tool in organic synthesis due to its ability to significantly reduce reaction times and improve yields. semanticscholar.orgnih.govpnrjournal.com In the synthesis of oxazoles, MAOS has been successfully employed. semanticscholar.org The rapid and efficient heating provided by microwaves can accelerate the cyclization reactions that form the oxazole ring. This technique often allows for reactions to be carried out in the absence of a solvent or in environmentally friendly solvents, further enhancing its green credentials. For example, a facile microwave-assisted synthesis of oxazoles using aryl-aldehydes and p-toluenesulfonylmethyl isocyanide under controlled basic conditions has been reported. semanticscholar.org

Ultrasound-Promoted Chemical Transformations

Ultrasound irradiation is another green chemistry tool that can enhance chemical reactivity. The phenomenon of acoustic cavitation, the formation, growth, and implosion of bubbles in a liquid, generates localized high temperatures and pressures, which can accelerate reaction rates. Ultrasound has been used in the synthesis of various heterocyclic compounds. ijpsonline.comresearchgate.netnih.gov The application of ultrasound can lead to shorter reaction times and higher yields in the synthesis of oxazole derivatives, often under milder conditions than conventional heating. ijpsonline.com

Solvent-Free Reaction Environments

Conducting reactions in the absence of a solvent is a key principle of green chemistry, as it eliminates solvent waste and simplifies product purification. Solvent-free or solid-state reactions are often facilitated by grinding the reactants together or by using a minimal amount of a recyclable catalyst. While specific solvent-free syntheses of this compound are not extensively documented, the development of transition-metal-free synthesis of oxazoles opens up possibilities for solvent-free conditions. rsc.orgresearchgate.netorganic-chemistry.org These methods often rely on the intrinsic reactivity of the starting materials under thermal or mechanochemical activation. An oxidative, copper-catalyzed, and solvent-free annulation has been reported for the facile synthesis of 2,4,5-triarylated oxazoles, showcasing the potential of this approach. organic-chemistry.org

| Green Chemistry Approach | Description | Advantages | Applicability to Oxazole Synthesis |

|---|---|---|---|

| Microwave-Assisted Organic Synthesis (MAOS) | Use of microwave irradiation to heat reaction mixtures. | Reduced reaction times, increased yields, potential for solvent-free conditions. semanticscholar.orgnih.govpnrjournal.com | Demonstrated for the synthesis of various oxazole derivatives. semanticscholar.org |

| Ultrasound-Promoted Chemical Transformations | Application of ultrasonic waves to induce or accelerate chemical reactions. | Shorter reaction times, higher yields, milder reaction conditions. ijpsonline.comresearchgate.netnih.gov | Used for the synthesis of various heterocyclic compounds, with potential for oxazoles. ijpsonline.com |

| Solvent-Free Reaction Environments | Conducting reactions without a solvent. | Eliminates solvent waste, simplifies purification, reduces environmental impact. organic-chemistry.org | Feasible for certain oxazole syntheses, particularly with solid-state or mechanochemical methods. organic-chemistry.org |

Continuous Flow Synthesis Methods

Continuous flow synthesis has emerged as a powerful methodology for the production of heterocyclic compounds, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, higher reproducibility, and the potential for automation and scalability. The application of flow chemistry to the synthesis of oxazoles, including analogues structurally related to this compound, has demonstrated these benefits, enabling rapid, efficient, and controlled production of these important chemical entities.

A notable approach involves the automated flow synthesis of 4,5-disubstituted oxazoles using a meso-fluidic flow reactor. This system utilizes on-chip mixing of reagents and incorporates columns packed with solid-supported reagents to streamline the synthesis and purification process. For instance, the reaction of an isocyanoacetate with an acid chloride in acetonitrile can be performed in a continuous stream. This mixture is then passed through a heated, packed cartridge containing a polymer-supported base, such as a polymer-supported 1,8-diazabicyclo[5.4.0]undec-7-ene (PS-BEMP), which facilitates a rapid intramolecular cyclization to yield the desired 4,5-disubstituted oxazole. This automated platform allows for the rapid screening of reaction parameters and can produce materials on a gram scale.

Another advanced flow technique is the synthesis of oxazolines, which are immediate precursors to oxazoles, followed by an in-line oxidation step. The cyclodehydration of β-hydroxy amides can be achieved at room temperature in a flow stream using a fluorinating reagent like Deoxo-Fluor®. The resulting oxazoline solution can then be directly passed through a heated column packed with an oxidizing agent, such as manganese dioxide (MnO₂), to afford the corresponding oxazole. This sequential flow process is highly efficient, and for many aryl-substituted oxazoles, the product is obtained in high purity without the need for further downstream purification. This method has been successfully applied to the synthesis of analogues like 2-phenyl-5-methyloxazole-4-carboxylic acid methyl ester.

Photochemical reactions have also been effectively translated into continuous flow setups for oxazole synthesis. The photochemical rearrangement of isoxazoles to oxazoles can be performed efficiently in a flow reactor equipped with high-power UV-B LED modules. This technology provides monochromatic light, offering precise control over the reaction and avoiding the use of traditional, less efficient medium-pressure mercury lamps. This method has been used to generate various trisubstituted oxazoles in high yields and has been scaled up to produce gram quantities of analogues of the anti-inflammatory drug oxaprozin.

Table 1: Examples of Continuous Flow Methodologies for Oxazole Synthesis

| Methodology | Starting Materials | Key Reagents/Setup | Product Type | Typical Conditions | Advantages |

| Automated Meso-fluidic Synthesis | Ethyl isocyanoacetate, Acid chlorides | PS-BEMP packed column, On-chip mixing | 4,5-Disubstituted oxazoles | Acetonitrile, 85°C | High throughput, Automation, Scalability, Rapid optimization |

| Two-Step Oxazoline Synthesis & Oxidation | β-Hydroxy amides | Deoxo-Fluor®, MnO₂ packed column | 2,5-Disubstituted oxazoles | DME, 60-100°C | Room temperature first step, In-line oxidation, High purity |

| Photochemical Flow Rearrangement | Substituted isoxazoles | UV-B LED flow reactor | Trisubstituted oxazoles | Monochromatic light (e.g., 308 nm) | High efficiency, Scalability, Precise reaction control |

Stereoselective and Regioselective Control in Synthetic Pathways

Achieving precise control over the substitution pattern (regioselectivity) and the three-dimensional arrangement of atoms (stereoselectivity) is paramount in modern organic synthesis, particularly for producing complex, biologically active molecules. In the synthesis of this compound and its analogues, several methodologies offer high levels of stereoselective and regioselective control.

Regioselective Control: The substitution pattern on the oxazole ring can be directed through the careful choice of synthetic strategy.

Van Leusen Oxazole Synthesis: This classical method typically involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. This reaction is highly regioselective, producing 5-substituted oxazoles where the aldehyde carbon becomes C5 of the oxazole ring. nih.gov By starting with an appropriate aldehyde, this method can be a reliable route to 5-alkyl or 5-aryl oxazoles.

Synthesis of 2,4- and 2,5-Disubstituted Oxazoles: The Robinson-Gabriel synthesis and its variations, involving the cyclodehydration of α-acylamino ketones, are foundational routes to 2,5-disubstituted oxazoles. pharmaguideline.com For the synthesis of 2,4-disubstituted analogues, α-acylamino aldehydes can be used as precursors. acs.org

Metal-Catalyzed Reactions: Palladium-catalyzed direct arylation reactions have been developed to provide complementary regioselectivity. By using task-specific phosphine (B1218219) ligands, the arylation of an oxazole core can be directed to either the C5 position (in polar solvents) or the C2 position (in nonpolar solvents), offering excellent control over the final substitution pattern. organic-chemistry.org Furthermore, palladium-catalyzed and copper-mediated cascade oxidative cyclizations have been developed to regioselectively synthesize trisubstituted oxazoles from enamides, where water serves as the oxygen atom source. rsc.org

Stereoselective Control: The introduction of chirality into oxazole-containing molecules is often achieved by starting with enantiomerically pure precursors. The oxazole ring itself is aromatic and planar, but stereocenters can be present in its substituents.

From Chiral Amino Acids: A powerful strategy for creating chiral oxazole analogues involves using natural or unnatural α-amino acids as starting materials. researchgate.netmorressier.com The amino acid can be converted into an α-acylamino aldehyde or ketone, which then undergoes cyclodehydration to form the oxazole ring. acs.org The stereocenter at the α-carbon of the amino acid can be transferred to the substituent at the C4 or C5 position of the oxazole, thereby creating a chiral, non-racemic product.

Via Chiral Oxazolines: Chiral 2-oxazolines are crucial intermediates in asymmetric synthesis and can be prepared with high stereoselectivity from chiral β-amino alcohols. rsc.org These chiral oxazolines can then serve as precursors to chiral oxazoles. A notable method is the stereospecific synthesis of oxazolines from β-hydroxy amides, which proceeds with inversion of stereochemistry. The subsequent oxidation of the oxazoline to the oxazole creates the aromatic ring. If the substituent at the 4- or 5-position of the oxazoline contains a stereocenter, it can be retained in the final oxazole product.

Table 2: Methodologies for Stereoselective and Regioselective Oxazole Synthesis

| Methodology | Control Type | Typical Reactants | Resulting Substitution Pattern | Key Features |

| Van Leusen Synthesis | Regioselective | Aldehydes, TosMIC | 5-Substituted | Reliable and widely used for C5 substitution. nih.gov |

| Robinson-Gabriel Synthesis | Regioselective | α-Acylamino ketones | 2,5-Disubstituted | Classic method for accessing 2,5-isomers. pharmaguideline.com |

| Pd-Catalyzed Direct Arylation | Regioselective | Oxazoles, Aryl halides | C2- or C5-Arylated | Ligand and solvent control of regioselectivity. organic-chemistry.org |

| Synthesis from Amino Acids | Stereoselective | Chiral α-Amino acids | Chiral C4/C5-Substituted | Transfers chirality from starting material to product. acs.orgresearchgate.net |

| Chiral Oxazoline Intermediates | Stereoselective | Chiral β-Amino alcohols | Chiral C4/C5-Substituted | Synthesis of chiral oxazolines followed by oxidation. rsc.org |

Mechanistic Elucidation of Reactions Involving 5 Methyloxazole 4 Carbonitrile

Investigating Radical-Mediated Reaction Pathways

Radical-mediated reactions offer a powerful toolkit for forming carbon-carbon and carbon-heteroatom bonds. These pathways, often initiated by light or a radical initiator, involve highly reactive species with unpaired electrons. For oxazole (B20620) derivatives, understanding these mechanisms is key to harnessing their synthetic potential.

Photoinduced electron transfer (PET) is a common process for initiating radical reactions. In some heterocyclic systems, excitation with light can lead to an electron transfer event, either from the molecule to an acceptor or from a donor to the excited molecule, creating a radical ion. This process can compete with other photochemical pathways, such as ring-opening reactions acs.org. The formation of a radical cation or anion of the oxazole ring can significantly alter its reactivity, making it susceptible to subsequent bond cleavage or addition reactions. The efficiency of PET is influenced by the redox potentials of the reactants and the energy of the excited state.

Confirming the presence of transient radical intermediates is a cornerstone of mechanistic investigation. Radical trapping experiments are designed to intercept these short-lived species with a stable radical or a trapping agent, resulting in a detectable adduct. A widely used radical trap is (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO). Stoichiometric reactions between an in-situ generated radical and TEMPO can provide conclusive evidence for a radical-mediated pathway rsc.orgtesisenred.net. For instance, if a reaction involving a derivative of 5-Methyloxazole-4-carbonitrile is suspected to proceed via an acyl radical, the addition of TEMPO would result in the formation of a TEMPO-acyl adduct, which can be isolated and characterized, thereby confirming the radical's existence.

| Technique | Description | Application Example | Reference |

| Radical Clock Experiments | Utilizes a radical that rearranges at a known rate. The ratio of unrearranged to rearranged products provides an estimate of the rate of the radical trapping step. | Differentiating between competing radical pathways. | acs.org |

| Radical Trapping | Employs a stable radical (e.g., TEMPO) or a trapping agent to intercept and stabilize a transient radical intermediate, forming a detectable adduct. | Confirmation of acyl radical formation in photochemical reactions. | rsc.orgtesisenred.net |

| Electron Paramagnetic Resonance (EPR) Spectroscopy | A spectroscopic technique that directly detects species with unpaired electrons (i.e., radicals). | Direct observation and characterization of radical intermediates generated during a reaction. | N/A |

Nuance of Cycloaddition Reaction Mechanisms

Cycloaddition reactions are powerful methods for constructing cyclic molecules. The oxazole ring, containing an electron-deficient aza-diene system, is well-suited to participate in inverse-electron demand Diels-Alder [4+2] cycloadditions with electron-rich dienophiles pitt.edu. The reaction typically proceeds via a concerted mechanism, where all bonds are formed in a single transition state.

The substituents on the oxazole ring, namely the methyl group at position 5 and the carbonitrile group at position 4, significantly influence its reactivity. The electron-withdrawing nature of the carbonitrile group enhances the electron-deficient character of the aza-diene, making it more reactive in inverse-electron demand cycloadditions. Conversely, the electron-donating methyl group can modulate the electronics and sterics of the reaction.

Another important class of cycloadditions is the 1,3-dipolar cycloaddition, which is often used to synthesize isoxazole (B147169) rings from nitrile oxides and alkynes rsc.org. While this is typically used for synthesis of the ring, understanding the frontier molecular orbital interactions that govern this "click chemistry" provides insight into the general principles of cycloaddition reactivity for related heterocycles rsc.org. Photocycloaddition reactions have also been reported, such as the diastereoselective addition of aldehydes to 5-methoxyoxazoles, which proceeds via a photoaldol route to yield α-amino-β-hydroxy carboxylic acid esters after hydrolysis acs.org.

Intermediates and Transition State Analysis

The pathway of a chemical reaction is defined by the sequence of energy minima (intermediates) and energy maxima (transition states). In reactions involving oxazole and isoxazole cores, various transient species have been identified or proposed. For example, the Fe(II)-catalyzed isomerization of certain 4-acyl-5-methoxyisoxazoles to oxazole-4-carboxylates is understood to proceed through a transient 2-acyl-2-(methoxycarbonyl)-2H-azirine intermediate acs.orgresearchgate.net. This azirine can then be selectively converted to either an isoxazole or an oxazole depending on the reaction conditions acs.orgresearchgate.net.

Similarly, gold-catalyzed cyclization of N-propargylcarboxamides to form 2,5-disubstituted oxazoles has been shown to proceed via a directly observable 5-methylene-4,5-dihydrooxazole intermediate acs.org. The ability to isolate or spectroscopically observe such intermediates provides direct evidence for a proposed reaction pathway.

Analysis of transition states, while experimentally challenging, is crucial for understanding reaction barriers and selectivity. For instance, the thermolysis of 5-(2H-azirin-2-yl)oxazoles to form 4H-pyrrolo[2,3-d]oxazoles is calculated to proceed through a high-energy, nitrenoid-like transition state mdpi.com. The structural and energetic properties of these transition states dictate the feasibility and outcome of the reaction.

Computational Contributions to Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms. DFT calculations provide valuable insights into the electronic structure and reactivity of molecules like this compound . These methods can be used to map the entire potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products.

Computational studies have been instrumental in:

Validating Proposed Mechanisms: DFT calculations can be used to compare the energy barriers of different possible pathways, allowing researchers to identify the most likely mechanism. For instance, calculations have been used to detail the mechanism of isomerization of isoxazoles, explaining the dependence of reaction routes on substituents and conditions acs.orgresearchgate.net.

Analyzing Transition States: The geometry and electronic structure of transition states can be calculated, providing a detailed picture of bond-forming and bond-breaking processes. In the isomerization of 5-(2H-azirin-2-yl)oxazoles, DFT calculations revealed a nitrenoid-like transition state leading to a pyrrolooxazole intermediate mdpi.com.

Predicting Reactivity and Selectivity: By calculating properties like frontier molecular orbital energies, computational models can predict how a molecule will react with different reagents. This is particularly useful in understanding the regioselectivity and stereoselectivity of cycloaddition reactions rsc.org.

| Computational Method | Application in Mechanistic Studies | Key Findings for Oxazole/Isoxazole Systems | Reference |

| Density Functional Theory (DFT) | Calculation of reaction energy profiles, transition state structures, and intermediate stability. | Elucidation of isomerization pathways via azirine intermediates; analysis of nitrenoid-like transition states. | acs.orgresearchgate.netmdpi.com |

| Ab initio calculations | High-accuracy calculation of electronic structure and properties. | Determination of electronic state energies (e.g., pi-pi, n-pi) to understand photochemical behavior. | |

| Solvation Models (e.g., SMD) | Simulates the effect of the solvent on the reaction pathway and energetics. | Used in conjunction with DFT to provide more accurate energy profiles for reactions in solution. | mdpi.com |

Advanced Spectroscopic and Structural Characterization of 5 Methyloxazole 4 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. msu.edu By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

High-field ¹H and ¹³C NMR spectroscopy provide fundamental information about the chemical environment of each proton and carbon atom in 5-methyloxazole-4-carbonitrile. oxinst.com

In the ¹H NMR spectrum, the methyl group protons at position 5 would be expected to produce a singlet signal. The chemical shift of this signal provides information about the local electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Actual chemical shifts can vary based on solvent and experimental conditions. The data below is illustrative.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 5-CH₃ | ~2.5 | ~12 |

| C2 | - | ~150-160 |

| C4 | - | ~110-120 |

| C5 | - | ~155-165 |

| CN | - | ~115-125 |

This is an interactive table. Click on the headers to sort.

Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in establishing the connectivity between protons and carbons. emerypharma.comgithub.io

HSQC spectroscopy correlates directly bonded proton and carbon atoms. libretexts.org For this compound, an HSQC experiment would show a correlation between the protons of the methyl group and the methyl carbon, confirming their direct attachment. emerypharma.com

HMBC spectroscopy reveals longer-range correlations between protons and carbons, typically over two to three bonds. libretexts.org This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as C4 and C5 of the oxazole (B20620) ring and the nitrile carbon. For instance, the protons of the methyl group would show HMBC correlations to C4 and C5 of the oxazole ring, providing definitive evidence for the substitution pattern. emerypharma.com

Isotopic labeling, particularly with ¹⁵N, can provide valuable insights into the electronic structure and reactivity of the nitrogen-containing oxazole ring. nih.govunl.pt While ¹⁴N has a quadrupole moment that can lead to broad NMR signals, the spin-1/2 nucleus ¹⁵N yields sharper signals, allowing for more precise measurement of chemical shifts and coupling constants. nih.gov

By synthesizing this compound with ¹⁵N-enriched precursors, ¹⁵N NMR spectroscopy can be employed. fu-berlin.de The ¹⁵N chemical shift is sensitive to the hybridization and electronic environment of the nitrogen atom. Furthermore, ¹H-¹⁵N and ¹³C-¹⁵N correlation experiments can establish connectivities and provide further structural confirmation. nih.gov

While the oxazole ring itself is planar and relatively rigid, spectroscopic analysis can offer insights into the conformational preferences of any flexible substituents, though this compound itself has limited conformational freedom. For related molecules with more flexible groups, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space interactions between protons, helping to determine the preferred three-dimensional arrangement of the molecule in solution. core.ac.uk Computational modeling is often used in conjunction with NMR data to predict the most stable conformations. smolecule.com

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. uni-saarland.de

For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion.

Under electron impact (EI) ionization, the molecule will fragment in a characteristic manner. The fragmentation pattern provides a "fingerprint" that can aid in structural elucidation. uni-saarland.delibretexts.org Expected fragmentation pathways for this compound could involve the cleavage of the oxazole ring and the loss of small neutral molecules like CO, HCN, or CH₃CN. The relative abundance of the fragment ions can provide clues about the stability of different parts of the molecule.

Table 2: Potential Mass Spectrometry Fragments of this compound

| Fragment | Description |

| [M]+• | Molecular ion |

| [M-HCN]+• | Loss of hydrogen cyanide |

| [M-CO]+• | Loss of carbon monoxide |

| [M-CH₃CN]+• | Loss of acetonitrile (B52724) |

This is an interactive table. Click on the headers to sort.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govresearchgate.net

FTIR Spectroscopy : In FTIR spectroscopy, the absorption of infrared radiation by the molecule is measured. For this compound, key characteristic absorption bands would be expected for the C≡N (nitrile) stretch, typically in the range of 2220-2260 cm⁻¹. The C=N and C=C stretching vibrations of the oxazole ring would appear in the 1500-1650 cm⁻¹ region. The C-H stretching and bending vibrations of the methyl group would also be observable. nih.govresearchgate.net

Raman Spectroscopy : Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While some vibrational modes may be weak or inactive in FTIR, they may produce strong signals in the Raman spectrum. For instance, the symmetric vibrations of the oxazole ring are often more prominent in the Raman spectrum.

Together, FTIR and Raman spectra provide a comprehensive vibrational fingerprint of this compound, allowing for unambiguous identification of its key functional groups. nih.govresearchgate.net

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. Although a crystal structure for this compound has not been publicly reported, analysis of analogous compounds provides significant insight into its expected solid-state molecular architecture.

The molecular geometry of this compound is anticipated to be largely defined by its planar oxazole ring, a feature confirmed in various isoxazole (B147169) derivatives through X-ray crystallography. For instance, the structurally similar 5-Methylisoxazole-4-carboxylic acid exhibits a planar isoxazole ring. bldpharm.comjwpharmlab.com The bond lengths and angles within the oxazole ring of this compound are expected to be consistent with those of other aromatic five-membered heterocycles.

In related oxazole-containing compounds, the 1,2-oxazole ring system shows typical bond lengths with the oxygen-carbon bond at approximately 1.354 Å and the carbon-nitrogen bond at about 1.288 Å. sci-hub.se The C-O-C and C-N-C bond angles are observed to be around 104.3° and 104.4° respectively, indicating the influence of lone pair electrons. sci-hub.se The methyl group at position 5 and the nitrile group at position 4 will influence the electronic distribution and may cause slight deviations in these values.

Based on these related structures, a predictive data table for the bond parameters of this compound can be formulated.

Table 1: Predicted Bond Lengths and Angles for this compound

| Parameter | Predicted Value |

|---|---|

| C=N Bond Length | ~1.29 Å |

| C-O Bond Length | ~1.35 Å |

| C-C (ring) Bond Length | ~1.43 Å |

| C-C (methyl) Bond Length | ~1.49 Å |

| C-C (nitrile) Bond Length | ~1.44 Å |

| C≡N Bond Length | ~1.15 Å |

| C-O-N Angle | ~104° |

| O-N=C Angle | ~110° |

| N=C-C Angle | ~112° |

| C-C-O Angle (ring) | ~105° |

Note: These values are estimations based on data from analogous compounds and may vary in the actual molecule.

The crystal packing of this compound is expected to be governed by a combination of weak intermolecular forces. In the absence of strong hydrogen bond donors present in analogues like 5-Methylisoxazole-4-carboxylic acid, where O-H···N hydrogen bonds create linear chains, the packing in the nitrile derivative will likely be dominated by other interactions. bldpharm.com

The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, potentially forming C-H···N interactions with neighboring molecules. Furthermore, the planar oxazole ring is conducive to π-π stacking interactions, a common feature in the crystal structures of related aromatic heterocycles. iucr.orgcam.ac.uk For example, in N-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide monohydrate, the crystal structure is stabilized by π–π stacking interactions with a centroid–centroid distance of 3.804 Å. iucr.org The presence of the methyl group may introduce some steric hindrance, influencing the specific geometry of these stacking interactions.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Electronic absorption spectroscopy (UV-Vis) provides information about the electronic transitions within a molecule. For this compound, the absorption of UV light is expected to induce π → π* and potentially n → π* transitions. bldpharm.com

The conjugated system of the oxazole ring and the nitrile group will give rise to strong π → π* transitions. In molecules with extended π systems, the energy gap for these transitions becomes smaller, leading to absorption at longer wavelengths. bldpharm.com For comparison, benzene (B151609) exhibits a secondary absorption band around 260 nm. The presence of the methyl and nitrile substituents on the oxazole ring will cause a shift in the absorption maxima.

The lone pair of electrons on the oxygen and nitrogen atoms of the oxazole ring could participate in n → π* transitions. These transitions are typically weaker than π → π* transitions and occur at longer wavelengths. bldpharm.com The solvent used for analysis can also influence the position of these absorption bands.

While specific λmax values for this compound are not documented, a hypothetical UV-Vis data table can be constructed based on general principles of electronic spectroscopy for similar chromophores.

Table 2: Predicted UV-Vis Absorption Data for this compound

| Transition Type | Predicted λmax (nm) | Relative Intensity |

|---|---|---|

| π → π* | ~220 - 260 | Strong |

Note: These are predicted ranges and the actual values may differ based on solvent and experimental conditions.

Theoretical and Computational Chemistry Studies on 5 Methyloxazole 4 Carbonitrile

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and properties of molecules. For oxazole (B20620) derivatives, DFT calculations, particularly using methods like B3LYP with basis sets such as 6-311G++(d,p), have become a standard approach for obtaining accurate predictions.

Geometric Optimization and Vibrational Frequency Analysis

Geometric optimization using DFT allows for the determination of the most stable three-dimensional structure of a molecule. For oxazole derivatives, these calculations can predict bond lengths, bond angles, and dihedral angles. researchgate.net The optimized geometry is crucial for understanding the molecule's physical and chemical properties. For instance, computational studies on related oxazole compounds have successfully predicted planar oxazole rings with coplanar ester groups, which correlate well with experimental data. smolecule.com

Vibrational frequency analysis is typically performed after geometric optimization to confirm that the optimized structure corresponds to a local minimum on the potential energy surface, which is indicated by the absence of imaginary frequencies. stackexchange.com This analysis also provides theoretical vibrational spectra (like IR and Raman) that can be compared with experimental data for structural validation. researchgate.netresearchgate.net For example, in studies of similar molecules, the nitrile (C≡N) stretch is expected around 2200–2260 cm⁻¹.

Electronic Structure and Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding a molecule's chemical reactivity and electronic properties. mdpi.comgrafiati.com The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. mdpi.com

Table 1: Predicted Electronic Properties of an Oxazole Derivative

| Parameter | Description | Implication |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Correlates with chemical stability and reactivity. A larger gap implies greater stability. |

| Electron Affinity | Energy released when an electron is added | Measures the ability to accept an electron. |

| Ionization Potential | Energy required to remove an electron | Measures the ability to donate an electron. |

This table is a generalized representation based on typical DFT studies of oxazole derivatives.

Reactivity and Site Selectivity Predictions

DFT calculations can predict the most likely sites for electrophilic and nucleophilic attack on a molecule. This is often achieved through the analysis of molecular electrostatic potential (MEP) maps and Fukui functions. The acidity of hydrogens on the oxazole ring generally follows the order C2 > C5 > C4, allowing for selective chemical modifications. For 5-methyloxazole-4-carbonitrile, the electron-withdrawing nitrile group at the C4 position and the electron-donating methyl group at the C5 position will significantly influence the reactivity of the oxazole ring.

Quantum Chemical Modeling of Reaction Pathways and Transition States

Quantum chemical methods are employed to model reaction mechanisms, including the identification of transition states and the calculation of activation energies. mdpi.comacs.org This is particularly useful for understanding isomerization processes, such as the conversion of isoxazoles to oxazoles, which may proceed through intermediate structures like azirines. mdpi.comresearchgate.net DFT calculations can elucidate the energetics of these pathways, helping to explain why certain products are favored under specific reaction conditions. researchgate.net For instance, computational studies can model the transition state of a reaction, providing insights into the bond-breaking and bond-forming processes. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Stability

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, including their conformational changes and stability. oncotarget.comcellmolbiol.org By simulating the motion of atoms and molecules over time, MD can provide insights into how a molecule like this compound behaves in different environments, such as in a solvent or interacting with a biological target. cellmolbiol.orgbiorxiv.org

Key analyses from MD simulations include the Root Mean Square Deviation (RMSD), which measures the average change in displacement of a selection of atoms for a particular frame, and the Root Mean Square Fluctuation (RMSF), which indicates the fluctuation of each atom from its average position. cellmolbiol.org These metrics help to assess the stability of the molecule's conformation over the course of the simulation. cellmolbiol.org

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govgoogle.com While direct QSAR studies on this compound are not widely reported, research on related isoxazole (B147169) and oxazole derivatives demonstrates the utility of this approach. nih.govevitachem.com In these studies, descriptors derived from computational chemistry (such as electronic, steric, and hydrophobic parameters) are correlated with experimentally determined biological activities. nih.gov This allows for the prediction of the activity of new, unsynthesized compounds and helps in the rational design of molecules with improved properties.

Spectroscopic Property Prediction and Interpretation via Computational Methods (e.g., TD-DFT)

Computational approaches are routinely used to predict a variety of spectroscopic data. For instance, the calculation of vibrational frequencies using DFT can aid in the assignment of bands in experimental Infrared (IR) and Raman spectra. researchgate.netresearchgate.net Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for predicting Nuclear Magnetic Resonance (NMR) chemical shifts, which is crucial for structural elucidation. nih.gov

For the prediction of electronic spectra, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. nih.govfaccts.de It is used to calculate the energies of electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. faccts.desapub.org These calculations provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption. gaussian.com Such theoretical spectra can be invaluable in understanding the electronic structure and transitions within the molecule.

A key aspect of computational analysis is the examination of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the chemical reactivity and kinetic stability of a molecule. researchgate.net A larger HOMO-LUMO gap generally corresponds to greater molecular stability. Computational studies on related oxazole compounds have utilized DFT to determine these energy gaps and other reactivity descriptors.

Although detailed, published data tables for the computational spectroscopic analysis of this compound are not available in the public domain, the following tables illustrate the typical format and type of data that would be generated from such a study, based on findings for structurally similar compounds.

Table 1: Hypothetical Calculated UV-Vis Absorption Data for this compound using TD-DFT (Note: This data is illustrative and not based on a specific published study for this compound.)

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| 285 | 0.15 | HOMO -> LUMO |

| 240 | 0.45 | HOMO-1 -> LUMO |

| 210 | 0.20 | HOMO -> LUMO+1 |

Table 2: Hypothetical Calculated Frontier Molecular Orbital Energies for this compound using DFT (Note: This data is illustrative and not based on a specific published study for this compound.)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.3 |

In a typical study, these computational results would be compared with experimental data to validate the theoretical model. Any discrepancies between the calculated and experimental spectra can often be explained by factors such as solvent effects, which can be accounted for in more advanced computational models. sapub.org The analysis of the molecular orbitals involved in the electronic transitions provides a deeper understanding of the nature of these absorptions, for example, identifying them as π→π* or n→π* transitions.

Research Applications of 5 Methyloxazole 4 Carbonitrile in Chemical Synthesis

Methodological Development in Organic Synthesis

5-Methyloxazole-4-carbonitrile and its derivatives are not only used to build molecules but also to develop and refine new synthetic methodologies. Researchers have used these compounds as substrates to optimize reaction conditions, improve scalability, and explore modern synthetic techniques.

A notable example is the development of a process for preparing 5-methylisoxazole-4-carboxylic-(4′-trifluoromethyl)-anilide (leflunomide), where the synthesis of the ethyl-5-methylisoxazole-4-carboxylate intermediate was carefully optimized. google.com The study focused on controlling reaction temperatures and reagents to minimize the formation of impurities and isomeric by-products, resulting in a high-purity final product without the need for distillation of the isoxazole (B147169) ester. google.com

Modern synthetic methods have also been applied to the synthesis of the oxazole (B20620) core. The rapid synthesis of oxazoles, including derivatives like 2-phenyl-5-methyloxazole-4-carboxylic acid methyl ester, has been achieved using flow chemistry. rsc.org This technique involves passing reagents through a heated reactor packed with an oxidizing agent, like manganese(IV) dioxide, to facilitate the conversion of oxazolines to oxazoles efficiently and without the need for extensive purification. rsc.org The use of microwave irradiation has also been explored as a green chemistry approach for the synthesis of related heterocyclic structures. researchgate.net

Mechanistic Probing and Elucidation of Chemical Reactivity

Understanding the reaction mechanisms involving the this compound core is crucial for its effective use in synthesis. The reactivity of the compound is dictated by its functional groups and the electronic nature of the oxazole ring.

The nitrile group is an electrophilic site susceptible to nucleophilic attack, most notably in its hydrolysis to a carboxylic acid. evitachem.com The oxazole ring itself has specific sites of reactivity. Studies on related oxazoles show that lithiation followed by quenching with an electrophile, such as a bromine source, can be used to introduce substituents at specific positions on the ring, demonstrating regiocontrolled functionalization. sci-hub.seresearchgate.net

Mechanistic studies have also shed light on the formation of the oxazole ring. The gold-catalyzed cyclization of N-propargylcarboxamides to form 2,5-disubstituted oxazoles is proposed to proceed through a 5-exo-dig cyclization. acs.org During this reaction, a 5-methylene-4,5-dihydrooxazole intermediate can be observed, providing direct evidence for the reaction pathway. acs.org Such mechanistic insights are vital for predicting reaction outcomes and designing new synthetic routes based on the oxazole scaffold.

Structure Reactivity Relationships in 5 Methyloxazole 4 Carbonitrile Chemistry

Influence of Substituent Effects on Ring and Nitrile Reactivity

The chemical behavior of both the oxazole (B20620) ring and the nitrile group in 5-methyloxazole-4-carbonitrile is significantly influenced by the electronic and steric nature of its substituents. The oxazole ring itself is a π-deficient system, which influences the acidity of its ring protons and its susceptibility to different types of reactions.

Ring Reactivity: The C-H bond at the 2-position of the oxazole ring is the most acidic proton. This heightened acidity allows for regioselective deprotonation using a strong base, such as lithium bis(trimethylsilyl)amide (LiHMDS), to form a lithiated intermediate. This intermediate is a powerful nucleophile that can react with various electrophiles. Research on the closely related methyl 5-methyloxazole-4-carboxylate has demonstrated a two-step functionalization at this C2 position. The initial deprotonation at -78 °C is followed by quenching with an electrophile like bromine, leading to the 2-bromo derivative. nih.gov This bromo-substituted oxazole is itself a versatile intermediate. The bromine atom at the C2 position can be readily substituted in cross-coupling reactions, such as the Suzuki coupling, to form a C-C bond with a new aryl group. nih.gov This highlights how the introduction of one substituent (bromo) directly enables subsequent, predictable transformations at the same position.

While the C2 position is the most common site for reaction, lateral metallation (deprotonation of the methyl group) at the C5 position has been observed in related oxazole-4-carboxylic acids, suggesting another potential, albeit less favored, pathway for functionalization. clockss.org A critical aspect of oxazole reactivity is the potential for ring-opening of C2-lithiated species, which can compete with the desired substitution. clockss.org

| Reaction at C2-Position of a 5-Methyloxazole-4-carboxylate Core | |

| Step | Description |

| 1. Lithiation/Bromination | Treatment of methyl 5-methyloxazole-4-carboxylate with LiHMDS followed by Br₂ affords methyl 2-bromo-5-methyloxazole-4-carboxylate. nih.gov |

| 2. Suzuki Coupling | The resulting 2-bromo derivative is reacted with an arylboronic acid (e.g., (2,3-dimethoxyphenyl)boronic acid) under palladium catalysis to yield the 2-aryl substituted product. nih.gov |

Stereochemical Aspects of Reactions

The introduction and preservation of stereochemistry are critical in the synthesis of complex, biologically active molecules. While the this compound core is planar and achiral, it is often used as a building block in the synthesis of larger chiral molecules. The stereochemical outcomes of reactions are typically associated with substituents attached to the oxazole ring rather than the ring itself becoming a stereocenter.

A key example involves the synthesis of oxazoles bearing a chiral side chain at the C2 position. In one study, (S)-2-(1-Aminoethyl)-5-methyloxazole-4-carboxylic acid methyl ester was synthesized. rsc.org The stereocenter was located on the carbon adjacent to the oxazole ring. The synthesis was achieved from a chiral amino acid precursor, indicating that the reaction conditions used to form and modify the oxazole ring were mild enough to avoid racemization of the existing stereocenter. rsc.org

| Chiral Oxazole Derivative | |

| Compound | (S)-2-(1-Aminoethyl)-5-methyloxazole-4-carboxylic acid methyl ester rsc.org |

| Significance | Demonstrates the compatibility of the oxazole core with chiral substituents, where the stereocenter is maintained throughout the synthetic sequence. |

Furthermore, the oxazole moiety is a key component in the total synthesis of chiral natural products like hinduchelin A. In this context, the carboxylic acid analog of this compound is coupled with a chiral amine, (S)-2-amino-1-phenylethanol. nih.gov This amide bond formation is a diastereoselective reaction, where the achiral oxazole unit is integrated into a larger, stereochemically defined structure. The stereochemical integrity of the chiral coupling partner is essential for the final structure and biological activity of the target molecule.

Conformational Effects on Reaction Outcomes

The three-dimensional shape, or conformation, of a molecule can have a profound impact on its reactivity and how it interacts with other molecules. For this compound, the relative orientation of the nitrile group with respect to the oxazole ring is an important conformational parameter. While detailed experimental or computational conformational analyses specifically for this compound are not widely available, studies on analogous structures provide significant insight.

For instance, computational analysis using Density Functional Theory (DFT) on the related compound 5-methyl-3-phenylisoxazole-4-carboxylic acid has been used to determine its stable geometry by scanning the potential energy surface. researchgate.net Such studies reveal the most stable arrangement of the substituents and the degree of planarity between the ring and its functional groups. For the isoxazole (B147169) analog, the carboxylic acid group was found to be nearly coplanar with the ring, which maximizes conjugation. researchgate.net A similar planarity would be expected for the nitrile group in this compound to allow for electronic conjugation, but this can be influenced by steric hindrance from other substituents or by intermolecular forces in a crystal lattice.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Methyloxazole-4-carbonitrile, and how do reaction conditions influence yield?

- Methodological Answer : Common methods include cyclization of precursor nitriles with aldehydes or ketones under acid/base catalysis. For example, malononitrile-based cyclization (as seen in pyrazolecarbonitrile synthesis) can be adapted by substituting methyl groups at specific positions . Reaction conditions (e.g., solvent polarity, temperature) significantly impact regioselectivity. Catalytic systems like Fe3O4@SiO2@Vanillin improve yields under mild conditions (room temperature, solvent-free) by enhancing reaction efficiency and recyclability .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR to confirm substituent positions and aromaticity. For example, methyl groups at the 5-position of oxazole show distinct splitting patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation pathways, resolving ambiguities in structural isomers .

- X-ray Crystallography : Determines crystal packing and bond angles, critical for verifying tautomeric forms (e.g., oxazole vs. isoxazole derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points, solubility) of this compound derivatives?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Strategies include:

- Purity Assessment : Use HPLC or GC-MS to quantify impurities (>95% purity threshold for reliable data) .

- Polymorphism Screening : Employ differential scanning calorimetry (DSC) or powder XRD to identify crystalline phases .

- Cross-Validation : Compare data with structurally analogous compounds (e.g., 5-Methylisoxazole-4-carboxylic acid derivatives) to isolate substituent-specific effects .

Q. What strategies optimize catalytic systems for stereoselective synthesis of this compound derivatives?

- Methodological Answer : Advanced approaches include:

- Catalyst Design : Immobilized catalysts (e.g., silica-supported vanillin) enhance stereocontrol and recyclability .

- Solvent Engineering : Polar aprotic solvents (e.g., DMF) stabilize transition states in cyclization reactions, improving enantiomeric excess (ee) .

- Computational Modeling : DFT calculations predict regioselectivity in oxazole ring formation, guiding experimental optimization .

Q. How should researchers address inconsistent bioactivity data in studies of this compound analogs?

- Methodological Answer : Contradictory bioactivity often stems from assay variability or compound stability. Mitigation involves:

- Standardized Assays : Use positive controls (e.g., known enzyme inhibitors) to calibrate activity measurements .

- Stability Profiling : Monitor degradation under physiological conditions (pH, temperature) via LC-MS to identify labile functional groups .

- Meta-Analysis : Aggregate data from structurally related compounds (e.g., pyrazolecarbonitriles) to discern structure-activity trends .

Methodological Considerations

Q. What experimental designs are recommended for studying the reactivity of this compound under varying pH conditions?

- Methodological Answer :

- pH-Dependent Kinetic Studies : Use buffered solutions (pH 2–12) to track hydrolysis rates via UV-Vis spectroscopy. Oxazole rings are prone to acid-catalyzed ring-opening, which can be quantified by monitoring nitrile-to-carboxylic acid conversion .

- Computational Support : MD simulations model protonation states and predict reactive intermediates .

Q. How can researchers validate the mechanism of nucleophilic substitution at the 4-carbonitrile position?

- Methodological Answer :

- Isotopic Labeling : Introduce <sup>13</sup>C or <sup>15</sup>N labels at the nitrile group to track bond cleavage/reformation via NMR or IR .

- Kinetic Isotope Effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds to distinguish between concerted and stepwise mechanisms .

Data Analysis and Reproducibility

Q. What statistical tools are essential for analyzing dose-response data in biological studies of this compound derivatives?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism to calculate IC50 values .

- Error Propagation Analysis : Account for variability in triplicate measurements using Bayesian statistics to improve confidence intervals .

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.